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Compound of Interest

Compound Name: (-)-Acorenone

Cat. No.: B1254648 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-Acorenone is a naturally occurring spirocyclic sesquiterpenoid characterized by a rigid

spiro[4.5]decane framework and multiple stereocenters. This unique three-dimensional

structure makes it an attractive chiral building block for the synthesis of complex natural

products and novel therapeutic agents. Its inherent chirality can be exploited to introduce

stereochemical control in synthetic sequences, making it a valuable starting material in

medicinal chemistry and drug discovery. Furthermore, (-)-Acorenone and its derivatives have

demonstrated a range of biological activities, including acetylcholinesterase (AChE) and

butyrylcholinesterase (BChE) inhibition, highlighting their potential as scaffolds for the

development of treatments for neurodegenerative diseases.

Physicochemical and Biological Properties
(-)-Acorenone is a pale yellow oil with the molecular formula C₁₅H₂₄O.[1] Its well-defined

stereochemistry and functional group handles, such as the enone moiety, provide opportunities

for a variety of chemical transformations.
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Property Value Reference

Molecular Formula C₁₅H₂₄O [1]

Molecular Weight 220.35 g/mol [1]

Appearance Pale yellow oil

Optical Rotation [α]D
Varies depending on the

specific isomer

AChE Inhibition IC₅₀ 40.8 µg/mL (for Acorenone B)

BChE Inhibition IC₅₀ 10.9 µg/mL (for Acorenone B)

Synthetic Applications
The spiro[4.5]decane skeleton of (-)-Acorenone provides a rigid and stereochemically defined

scaffold that is advantageous for the synthesis of complex molecular architectures. The enone

functionality serves as a key reactive site for various transformations, including conjugate

additions, reductions, and cycloadditions, enabling the introduction of molecular diversity for

structure-activity relationship (SAR) studies.

Stereoselective Synthesis of (-)-Acorenone B
A notable application demonstrating the utility of chiral precursors in synthesizing acorane

sesquiterpenes is the stereoselective synthesis of (-)-Acorenone B. A key step in this synthesis

involves a Robinson annulation to construct the six-membered ring of the spirocyclic system.

Experimental Workflow: Synthesis of (-)-Acorenone B
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Caption: Synthetic workflow for (-)-Acorenone B.
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Experimental Protocols
Protocol 1: Stereoselective Robinson Annulation for
Spiroenone Synthesis
This protocol describes the formation of the spiro[4.5]decane ring system via a Robinson

annulation, a key step in the synthesis of (-)-Acorenone B.

Materials:

trans,trans-cyclopentane derivative (aldehyde)

Methyl vinyl ketone (MVK)

Potassium hydroxide (KOH)

Dioxane

Standard glassware for organic synthesis

Magnetic stirrer and heating mantle

Thin Layer Chromatography (TLC) apparatus

Procedure:

Dissolve the trans,trans-cyclopentane derivative in dioxane in a round-bottom flask equipped

with a magnetic stir bar.

Add a solution of potassium hydroxide in dioxane to the flask.

While stirring, add methyl vinyl ketone (MVK) dropwise to the reaction mixture.

Heat the reaction mixture to 70°C for 10 minutes.

Monitor the reaction progress by TLC.

Upon completion, cool the reaction to room temperature and quench with a saturated

aqueous solution of ammonium chloride.
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Extract the product with diethyl ether (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Reaction
Step

Starting
Material

Product Reagents Yield Purity

Robinson

Annulation

trans,trans-

cyclopentane

derivative

Spiroenone
MVK, KOH,

Dioxane
~20% >92%

Protocol 2: Hydroboration-Oxidation of Allylic Alcohols
This protocol details the regioselective and stereoselective hydroboration-oxidation of the

epimeric allylic alcohols obtained from the spiroenone intermediate.

Materials:

Epimeric allylic alcohols

Borane-tetrahydrofuran complex (BH₃-THF)

Sodium hydroxide (NaOH)

Hydrogen peroxide (H₂O₂) (30% solution)

Tetrahydrofuran (THF), anhydrous

Standard glassware for organic synthesis under inert atmosphere

Magnetic stirrer

Procedure:
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Dissolve the epimeric allylic alcohols in anhydrous THF in a flame-dried, two-neck round-

bottom flask under a nitrogen atmosphere.

Cool the solution to 0°C in an ice bath.

Slowly add the borane-tetrahydrofuran complex (BH₃-THF) to the stirred solution.

Allow the reaction to warm to room temperature and stir for 3 hours.

Cool the reaction mixture back to 0°C and slowly add a 3M aqueous solution of sodium

hydroxide.

Carefully add 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed

25°C.

Stir the mixture at room temperature for 1 hour.

Extract the product with diethyl ether (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the resulting monoalcohols by column chromatography.

Application in Drug Discovery: Acetylcholinesterase
Inhibition
(-)-Acorenone and its derivatives have been identified as inhibitors of acetylcholinesterase

(AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the

neurotransmitter acetylcholine. Inhibition of these enzymes increases the levels of

acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the

symptoms of Alzheimer's disease and other neurodegenerative disorders. The spirocyclic core

of (-)-Acorenone serves as a valuable scaffold for designing novel and potent cholinesterase

inhibitors.

Signaling Pathway: Acetylcholinesterase Inhibition
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Caption: Mechanism of AChE inhibition by (-)-Acorenone derivatives.

Conclusion
(-)-Acorenone is a versatile chiral building block with significant potential in synthetic organic

chemistry and drug discovery. Its rigid, stereochemically rich structure provides an excellent

starting point for the synthesis of complex molecules. The demonstrated biological activity of

acorenone derivatives as cholinesterase inhibitors underscores the value of this natural product

scaffold in the development of new therapeutic agents for neurodegenerative diseases. The

protocols and data presented here aim to facilitate further research and application of (-)-
Acorenone in these exciting fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1254648#using-acorenone-as-a-chiral-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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